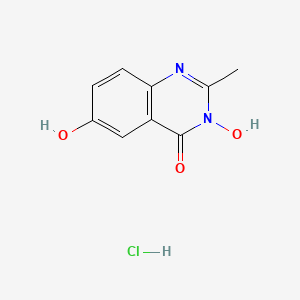

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride

Description

Properties

IUPAC Name |

3,6-dihydroxy-2-methylquinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14;/h2-4,12,14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVWLGTWIXVWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)O)C(=O)N1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, cytotoxic, and antioxidant properties based on recent research findings.

Antimicrobial Activity

Quinazolinone derivatives, including 3,6-dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride, have shown promising antimicrobial properties. Studies indicate that modifications in the quinazolinone structure can enhance antibacterial activity against various strains of bacteria.

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and inhibit essential enzymes.

- Research Findings : In vitro studies have demonstrated that derivatives with hydroxyl groups at specific positions exhibit enhanced antibacterial effects. For instance, compounds with ortho or meta hydroxyl substitutions have shown significant activity against both Gram-positive and Gram-negative bacteria .

Cytotoxic Activity

Recent investigations into the cytotoxic properties of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride reveal its potential as an anticancer agent.

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects. For example, one study reported IC50 values of 11.94 µM for MCF-7 cells and 10.58 µM for HepG2 cells .

Anti-inflammatory Properties

The anti-inflammatory effects of quinazolinone derivatives are also noteworthy. Research indicates that these compounds can modulate inflammatory pathways.

- Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

- Case Studies : In animal models, administration of 3,6-Dihydroxy-2-methylquinazolin-4(3H)-one hydrochloride resulted in reduced inflammatory responses in conditions like arthritis and colitis .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile.

- Evaluation Methods : Various assays such as ABTS and CUPRAC have been employed to assess the antioxidant capacity of quinazolinones.

- Findings : Compounds with multiple hydroxyl groups have shown enhanced metal-chelating properties and radical scavenging abilities. This suggests a potential role in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain |

| Cytotoxic | Strong activity against HepG2 and MCF-7 cell lines | 10.58 µM (HepG2), 11.94 µM (MCF-7) |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Not quantified |

| Antioxidant | Scavenges free radicals; metal-chelating properties | Not quantified |

Scientific Research Applications

Antimicrobial Properties

Research indicates that DHMQ-HCl exhibits significant antimicrobial activity against various bacterial strains. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with microbial enzymes, potentially disrupting their function and inhibiting growth.

Anti-inflammatory Effects

Studies have shown that DHMQ-HCl can interact with proteins involved in inflammatory pathways, leading to reduced inflammation and pain. This suggests its potential use in treating inflammatory conditions .

Anticancer Potential

Quinazolinones, including DHMQ-HCl, have been investigated for their anticancer properties. In vitro studies have demonstrated that derivatives of quinazolinones can inhibit cancer cell proliferation across multiple cancer types, including breast cancer and leukemia . The specific mechanisms through which DHMQ-HCl exerts these effects require further investigation.

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of DHMQ-HCl against specific bacterial strains, demonstrating significant inhibition rates compared to traditional antibiotics. This positions the compound as a promising candidate for further development in antimicrobial therapies.

Case Study 2: Anti-inflammatory Research

In an experimental model of inflammation, DHMQ-HCl was shown to reduce markers of inflammation significantly, suggesting its potential as an anti-inflammatory agent. Further studies are needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinazolinone derivatives vary significantly in substituents, which dictate their physicochemical and biological properties.

Key Observations :

Physicochemical Properties

Melting points, solubility, and spectral data highlight differences in stability and intermolecular interactions.

Key Observations :

- Melting Points : Chlorinated derivatives (e.g., 221–223°C in ) often have higher melting points due to stronger intermolecular forces.

- IR/NMR Data : Hydroxyl and carbonyl groups in the target compound would show characteristic peaks at ~3400 cm⁻¹ (OH) and ~1680 cm⁻¹ (C=O), similar to compound 6 in .

Preparation Methods

Synthesis of 2-(3,4-Dihydroxyphenyl)-6-methylquinazolin-4(3H)-one Core

A robust approach reported involves the aerobic oxidative cyclization of 3,4-dihydroxybenzaldehyde with anthranilamide derivatives in dimethyl sulfoxide (DMSO) solvent. The reaction proceeds as follows:

- Reactants: 3,4-dihydroxybenzaldehyde (1.2 mmol) and anthranilamide (1.0 mmol).

- Conditions: Open flask, aerobic environment, DMSO as solvent.

- Mechanism: The aldehyde and amide undergo condensation followed by oxidative cyclization to form the quinazolinone ring.

- Yield: Approximately 68%, yielding yellow-white crystalline product.

- Characterization: Confirmed by NMR, HRMS, and IR spectroscopy.

This method efficiently introduces the 3,4-dihydroxy substitution pattern on the phenyl ring attached to the quinazolinone core, which corresponds to the 3,6-dihydroxy substitution on the quinazolinone system due to numbering conventions.

Methyl Substitution at Position 2

The methyl group at position 2 can be introduced by starting with 2-methyl anthranilamide or via methylation of the quinazolinone nitrogen. Literature describes the synthesis of 2-methylquinazolin-4(3H)-one by fusion of anthranilic acid with thioacetamide, which can be further elaborated. Alternatively, alkylation reactions using chloroethyl acetate derivatives in the presence of bases and solvents like dimethylacetamide (DMA) and acetone under reflux conditions have been utilized to prepare ethyl 2-(4-oxo-2-methylquinazolin-3(4H)-yl amino) acetate intermediates, which can be converted to the target methylated quinazolinone.

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free base quinazolinone with hydrochloric acid in an appropriate solvent, often ethanol or diethyl ether, followed by recrystallization to obtain pure hydrochloride crystals. This step enhances the compound's stability and facilitates handling.

Representative Synthetic Scheme

Analytical Data Supporting Preparation

- NMR Spectroscopy: Proton NMR shows characteristic singlets for methyl protons (~δ 3.46 ppm) and aromatic protons in the 6.8–8.1 ppm range, confirming substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula with precise mass matching (e.g., m/z 255.07608 for C14H11N2O3).

- Infrared Spectroscopy (IR): Displays absorption bands corresponding to hydroxyl groups (~3455 cm⁻¹), carbonyl groups (~1643 cm⁻¹), and aromatic systems.

- Melting Point and Purity: Hydrochloride salts exhibit sharp melting points (e.g., 218–219 °C) and high purity (>99% by HPLC) after recrystallization.

Comparative Table of Preparation Methods

Q & A

Q. Table 1: Key Synthetic Validation Steps

| Step | Method | Parameters/Outcome | Reference |

|---|---|---|---|

| Intermediate purity | TLC | Rf = 0.65 (benzene/acetone) | |

| Final product purity | Recrystallization | Ethanol, m.p. 423–425 K |

Basic: Which spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives, and what structural features do they confirm?

Answer:

Key techniques include:

- 1H NMR : Confirms substitution patterns (e.g., methyl groups at C2, hydroxy groups at C3/C6) and hydrogen bonding (e.g., intramolecular O–H···N interactions) .

- X-ray diffraction : Resolves planarity of the quinazolinone ring and bond angles (e.g., r.m.s. deviation = 0.0257 Å for planar structures) .

- IR spectroscopy : Identifies carbonyl (C=O) and hydroxy (O–H) stretches (e.g., ~1680 cm⁻¹ for C=O) .

Note: Discrepancies in NMR data (e.g., unexpected splitting) may arise from tautomerism or hydrogen bonding, necessitating corroboration with X-ray data .

Basic: How are initial biological screenings for antimicrobial activity designed for quinazolinone derivatives?

Answer:

- Antibacterial assays : Use agar diffusion or microdilution methods against Staphylococcus aureus or Escherichia coli. references evaluating minimum inhibitory concentrations (MICs) with positive controls (e.g., ciprofloxacin) .

- Antioxidant assays : Employ DPPH radical scavenging (e.g., IC50 values compared to ascorbic acid; P < 0.5 significance threshold) .

Q. Table 2: Example Bioactivity Data

| Derivative | Activity (IC50/MIC) | Target Organism | Reference |

|---|---|---|---|

| 6-Iodo-2-methyl | MIC = 12.5 µg/mL | S. aureus | |

| 4-Fluorophenyl | IC50 = 8.3 µM | DPPH radical |

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

- Scenario : Discrepancies between NMR (e.g., unexpected proton environments) and theoretical predictions.

- Method :

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibria) and hydrogen-bonding networks .

- DFT calculations : Compare experimental vs. computed NMR shifts to identify dominant tautomers.

- Variable-temperature NMR : Detect dynamic equilibria (e.g., ring puckering) causing signal splitting .

Advanced: What strategies optimize the synthesis yield of 3,6-dihydroxy derivatives while minimizing side reactions?

Answer:

- Reagent stoichiometry : Use chloral hydrate in a 1:1.2 ratio with the precursor to favor cyclization over halogenation byproducts .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to avoid hydrolysis.

- Temperature control : Heating at 403 K for 6 hours maximizes product formation while minimizing decomposition .

Advanced: How do structural modifications (e.g., halogenation) impact the antitumor potential of quinazolin-4(3H)-one derivatives?

Answer:

- Iodination at C6 : Enhances DNA intercalation (e.g., compound 221 in Scheme 70, ) .

- Methyl substitution at C2 : Improves metabolic stability but may reduce solubility .

- Hydroxy groups at C3/C6 : Facilitate hydrogen bonding with biological targets (e.g., kinases) .

Q. Table 3: Structure-Activity Relationships

| Modification | Biological Impact | Reference |

|---|---|---|

| 6-Iodo | Antitumor activity (IC50 < 10 µM) | |

| 3,6-Dihydroxy | Enhanced kinase inhibition |

Safety and Handling: What precautions are necessary when handling hydrochloride salts of quinazolinone derivatives?

Answer:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .

Advanced: How can researchers develop validated HPLC methods for quantifying quinazolinone derivatives in complex matrices?

Answer:

- Column selection : C18 columns with 5 µm particle size for baseline separation .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to enhance peak symmetry.

- Validation parameters : Linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.